Chrysosplenetin
Overview
Description
Chrysosplenetin is an O-methylated flavonol compound that has been isolated from the plants Chamomilla recutita and Laggera pterodonta. Flavonols are a class of polyphenolic compounds found in various plant sources. This compound exhibits interesting biological properties, particularly related to bone health and osteogenesis .
Scientific Research Applications
Pharmacokinetics and Metabolism
Chrysosplenetin (CHR) has been studied for its pharmacokinetics, showing that it is not easily absorbed after oral administration and has a short half-life after intravenous injection. This study developed a method for determining CHR pharmacokinetics using UPLC-MS/MS, highlighting its potential in metabolic inhibition, particularly of artemisinin (Chen et al., 2013).
Osteoblastogenesis and Osteoporosis Treatment
This compound has been shown to promote osteoblastogenesis in human-derived bone marrow stromal cells via the Wnt/β-catenin signaling pathway. It also enhances osteogenesis in estrogen deficiency-induced bone loss, demonstrating its therapeutic potential in treating osteoporosis (Hong et al., 2019).
Cancer Treatment
This compound has demonstrated dual inhibitory properties on topoisomerases I and II, crucial in the proliferation of cancer cells. In vitro studies showed its cytotoxic effect on MCF-7 breast cancer cells and its potential to protect DNA against damage induced by Fenton reagents, suggesting a role in cancer treatment (Şöhretoğlu et al., 2020).
Antimalarial Activity
Research has indicated that this compound might regulate specific metabolites and pathways in Plasmodium berghei-infected mice, potentially serving as an inhibitor of artemisinin resistance. This study combined non-targeted metabolomics with NMR and LC-Q-TOF-MS/MS spectrum to map the metabolic impact of this compound, suggesting its use in antimalarial therapy (Wang et al., 2022).
Impact on Drug Resistance Proteins
This compound has been researched for its impact on breast cancer resistance protein (Bcrp) in the context of multidrug resistance. Studies in mice and in vitro models have suggested that it can modulate the expression of Bcrp/ABCG2, a pivotal protein in drug resistance, indicating its potential in overcoming drug resistance mechanisms (Ma et al., 2017).
Anti-viral Properties
This compound has shown strong in vitro activity against enterovirus 71 (EV71) with low cytotoxicity. It functions by inhibiting viral RNA replication rather than blocking virus entry or inactivating the virus directly. This suggests its potential application in treating EV71 infections, which often affect young children (Zhu et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVTYGIYKCPHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975707 | |
Record name | Chrysosplenetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-56-5, 69234-29-3 | |
Record name | Chrysosplenetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chrysosplenetin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069234293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysosplenetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHRYSOSPLENETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA5Z8PMYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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